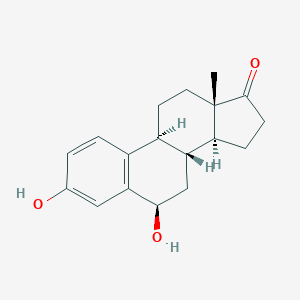

6beta-Hydroxyestrone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORTGVWUGQTHQ-UHOVARLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624497 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-25-0 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Endogenous Biosynthesis and Metabolic Pathways of 6beta Hydroxyestrone

The formation of 6beta-Hydroxyestrone is a step in the metabolic cascade of endogenous estrogens. It is not synthesized directly but arises from the modification of precursor estrogen molecules.

Derivation from Estrone (B1671321) and 17beta-Estradiol Metabolism

This compound is recognized as a metabolite of both estrone (E1) and, indirectly, 17beta-estradiol (E2). nih.govdrugbank.comnih.gov The primary pathway involves the direct hydroxylation of estrone. nih.govnih.gov In studies using liver and kidney microsomes, estrone has been shown to be metabolized into several compounds, including this compound. nih.gov

The metabolism of 17beta-estradiol can also lead to the formation of this compound. E2 is first hydroxylated to form 6beta-hydroxyestradiol (6β-OH-E2). nih.gov This intermediate can then be converted to this compound through the action of 17beta-hydroxysteroid dehydrogenase (17β-HSD), an enzyme that interconverts E2 and E1 and their respective metabolites.

Enzymatic Biotransformation

The conversion of precursor estrogens into this compound is not a spontaneous event but is catalyzed by specific enzymes, primarily from the Cytochrome P450 superfamily. drugbank.com

Cytochrome P450 (CYP) Catalysis in Hydroxylation

The hydroxylation of estrogens is a key metabolic process catalyzed by Cytochrome P450 (CYP) enzymes, which are monooxygenases that play a critical role in the metabolism of steroids, drugs, and other xenobiotics. drugbank.commdpi.com These enzymes are responsible for adding a hydroxyl (-OH) group to the steroid nucleus, a reaction that increases the water solubility of the estrogens and facilitates their elimination from the body. drugbank.com The reaction involves the enzyme, the estrogen substrate, molecular oxygen, and an electron donor, typically NADPH. wikipedia.org

Multiple human CYP isoforms are involved in the oxidative metabolism of estrogens, each with varying degrees of activity and distinct regioselectivity. researchgate.netnih.gov The formation of 6beta-hydroxylated metabolites is predominantly attributed to the activity of the CYP3A subfamily. nih.gov

CYP3A4 : This is a major CYP isoform in the human liver and is significantly involved in estrogen metabolism. drugbank.compharmgkb.org It catalyzes the 6beta-hydroxylation of steroid hormones, including the conversion of testosterone (B1683101) to 6beta-hydroxytestosterone, and is confirmed to play a dominant role in the formation of various hydroxyestrogen metabolites from E2. nih.govgenecards.org Studies with selectively expressed human CYP3A4 confirm its ability to form 6beta-hydroxyestradiol. nih.gov

CYP3A5 : This isoform also contributes to estrogen metabolism and shows catalytic activity in forming hydroxylated estrogen metabolites. nih.govresearchgate.net Like CYP3A4, its activity is strongly correlated with the formation rates of several hydroxyestrogen metabolites. nih.gov

CYP3A7 : Primarily expressed in the fetal liver, CYP3A7 is also involved in steroid hydroxylation. nih.gov While it has a distinct catalytic activity for the 16alpha-hydroxylation of estrone, its role in 6beta-hydroxylation is less pronounced compared to CYP3A4 and CYP3A5. researchgate.netnih.gov

Other CYP isoforms like CYP1A1, CYP1A2, and CYP1B1 are more active in producing catechol estrogens (2-hydroxy and 4-hydroxy metabolites), while isoforms such as CYP2A6, 2B6, 2C8, 2C9, 2C19, and 2D6 show only low catalytic activity for estrogen hydroxylation. researchgate.netnih.gov

| CYP Isoform | Primary Estrogen Metabolites Formed | Relevance to 6beta-Hydroxylation |

|---|---|---|

| CYP1A1 | 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518) researchgate.netnih.gov | Low to negligible activity. nih.gov |

| CYP1A2 | 2-hydroxyestrone, 2-hydroxyestradiol (B1664083) researchgate.netpharmgkb.org | Low to negligible activity. pharmgkb.org |

| CYP1B1 | 4-hydroxyestrogens (predominantly) drugbank.comresearchgate.net | Low to negligible activity. drugbank.com |

| CYP3A4 | 2-hydroxyestrogens, 4-hydroxyestrogens, 6beta-hydroxyestrogens, 16-hydroxyestrogens nih.govtaylorandfrancis.com | Major contributor to 6beta-hydroxylation of estrogens. nih.gov |

| CYP3A5 | 2-hydroxyestrogens, 4-hydroxyestrogens nih.govresearchgate.net | Contributes to 6beta-hydroxylation. nih.gov |

The ability of CYP enzymes to hydroxylate a specific carbon atom (regioselectivity) and in a specific spatial orientation (stereoselectivity) is a hallmark of steroid metabolism. researchgate.netnih.gov This precision is crucial for producing structurally and functionally distinct metabolites. The formation of this compound is an example of such selectivity.

The active site of the CYP enzyme dictates how the steroid substrate binds. The orientation of the estrone molecule within the active site of a CYP3A4 or CYP3A5 enzyme exposes the C-H bond at the 6beta-position to the reactive heme-iron oxygen species of the enzyme, leading to its specific hydroxylation. jmb.or.kracs.org Minor changes in the amino acid sequence of the enzyme's active site can significantly alter this positioning, leading to hydroxylation at different positions (e.g., C2, C4, or C16). acs.orgresearchgate.net The inherent structure of the estrone molecule and its electronic properties also influence the site of hydroxylation. acs.org

The activity of CYP3A4, the primary enzyme responsible for 6beta-hydroxylation, can be influenced by various compounds, leading to either increased or decreased formation of this compound.

Inhibitors : Certain substances can inhibit the activity of CYP3A4, thereby reducing the rate of 6beta-hydroxylation. Ketoconazole (B1673606) is a well-known potent inhibitor of CYP3A4. pharmgkb.orgoncotarget.com Fluvoxamine has also been shown to inhibit estrogen hydroxylation in human liver samples where P450 1A2 levels are high, while ketoconazole is effective in samples with high P450 3A4 levels. pharmgkb.org Selective estrogen receptor modulators (SERMs) like raloxifene (B1678788) have been reported to inactivate CYP3A4. frontiersin.org

Inducers : Conversely, some compounds can induce the expression of CYP3A4, leading to an increased metabolic rate. The antioxidant 2(3)-tert-butyl-4-hydroxyanisole (BHA), when administered in the diet to female mice, was found to increase the rate of this compound formation in liver microsomes by approximately 370%. nih.gov The anti-cancer drug tamoxifen, which is a substrate for CYP3A4, can also induce its activity. oncotarget.comnih.gov

| Modulator | Type | Reported Effect on CYP3A4 Activity |

|---|---|---|

| Ketoconazole | Inhibitor | Potently inhibits CYP3A4-mediated metabolism. pharmgkb.orgoncotarget.com |

| Raloxifene | Inhibitor | Inactivates CYP3A4. frontiersin.org |

| 2(3)-tert-butyl-4-hydroxyanisole (BHA) | Inducer | Markedly increases the rate of this compound formation in mice. nih.gov |

| Tamoxifen | Inducer/Substrate | Can induce CYP3A4 expression. oncotarget.comnih.gov |

Regioselectivity and Stereoselectivity of Hydroxylation in Steroid Metabolism

Involvement of Other Steroidogenic Enzymes

The biosynthesis of all steroid hormones, including the parent estrogen, estrone, originates from cholesterol. This process, known as steroidogenesis, involves a cascade of reactions catalyzed by two main classes of enzymes: cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes. core.ac.uknih.gov These enzymes are expressed in a tissue-specific manner, primarily in the adrenal glands, gonads, and placenta, to produce mineralocorticoids, glucocorticoids, androgens, and estrogens. researchgate.netbham.ac.uknih.gov

The direct formation of this compound is not catalyzed by the primary steroidogenic enzymes responsible for building the core steroid structure. Instead, these enzymes (e.g., CYP19A1 or aromatase) are responsible for producing the precursor, estrone, from its androgen substrate (androstenedione). nih.govwikipedia.org Following its synthesis, estrone is released and can be metabolized further by other enzymes, particularly the CYP3A subfamily, which are highly active in steroid metabolism and detoxification rather than initial biosynthesis. researchgate.netnel.edu Therefore, the role of the main steroidogenic enzymes is to provide the substrate for the subsequent 6beta-hydroxylation reaction.

Tissue-Specific Metabolic Capacity

The body's capacity to metabolize estrogens into this compound varies by tissue, primarily depending on the expression and activity of specific CYP enzymes.

Hepatic Microsomal Enzyme Systems

The liver is the principal organ for estrogen metabolism, where a large number of CYP enzymes are abundantly expressed. Human liver microsomes are the primary site for the 6beta-hydroxylation of many steroids, a reaction catalyzed mainly by CYP3A4. researchgate.net Studies using human liver microsomes have demonstrated that CYP3A4 and CYP3A5 play a role in the hydroxylation of estrone. aacrjournals.org Research in animal models has specifically identified this compound as one of the major metabolites formed when estrone is metabolized by liver microsomes. researchgate.net

Renal Microsomal Enzyme Systems

The kidney also possesses the enzymatic machinery for steroid metabolism. In vitro studies with human renal cortex have provided evidence of 6beta-hydroxylase activity, specifically showing the conversion of progesterone (B1679170) to 6beta-hydroxyprogesterone. nih.gov This demonstrates that the human kidney can perform this specific metabolic transformation. nih.gov While this study used progesterone, it highlights the kidney's potential to metabolize other steroids in a similar fashion. nih.gov Further evidence comes from animal studies where kidney microsomes from hamsters were shown to metabolize estrone into several products, including this compound. researchgate.net

Comparative Analysis with Other Estrogen Hydroxylation Products

Estrogen metabolism is characterized by three main competitive hydroxylation pathways: the C-2, C-4, and C-16 pathways. The resulting metabolites have different biological activities.

Distinction from C-2 Hydroxylation Pathway Metabolites

The C-2 hydroxylation pathway is quantitatively the most significant route for estrogen metabolism. nih.gov The metabolites from this pathway, primarily 2-hydroxyestrone (2-OHE1), are often considered to have weak estrogenic or even anti-estrogenic properties. nih.govontosight.aibioscientifica.comclinexprheumatol.orgwikipedia.org

Enzymes Involved: In the liver, C-2 hydroxylation is mainly catalyzed by CYP1A2 and CYP3A4. wikipedia.orgwikipedia.org In extrahepatic tissues such as the breast, CYP1A1 is the predominant enzyme. nih.govontosight.ai

Biological Activity: 2-hydroxyestrone has a very low binding affinity for estrogen receptors compared to estradiol (B170435) and is not significantly uterotrophic. nih.govwikipedia.org It is generally viewed as a "protective" metabolite. gdx.netresearchgate.net

Distinction from C-4 Hydroxylation Pathway Metabolites

The C-4 hydroxylation pathway is generally a minor route in the liver but is more significant in specific extrahepatic tissues like the breast and uterus. wikipedia.orgrupahealth.com Its products are viewed with concern due to their potential biological actions.

Enzymes Involved: This pathway is catalyzed almost exclusively by the enzyme CYP1B1. nih.govwikipedia.orggdx.netrupahealth.comnih.gov

Biological Activity: The primary metabolite, 4-hydroxyestrone (4-OHE1), exhibits greater estrogenic potency than 2-hydroxyestrone. bioscientifica.com More importantly, 4-hydroxyestrone can be oxidized to form reactive quinones, which can bind to DNA and generate reactive oxygen species, a mechanism linked to potential carcinogenic activity. rupahealth.comhormonebalance.orgdutchtest.com

The following table provides a comparative summary of the key estrogen hydroxylation pathways.

Interactive Table: Comparison of Estrogen Hydroxylation Pathways

| Feature | C-6β Pathway | C-2 Pathway | C-4 Pathway |

|---|---|---|---|

| Primary Metabolite | This compound | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) |

| Primary Enzyme(s) | CYP3A4 (inferred) researchgate.net | CYP1A2, CYP3A4 (hepatic); CYP1A1 (extrahepatic) ontosight.aiwikipedia.orgwikipedia.org | CYP1B1 nih.govrupahealth.com |

| Significance of Pathway | Minor | Major nih.gov | Minor (but significant in certain tissues) wikipedia.orgrupahealth.com |

| Reported Biological Activity | Metabolic clearance pathway | Weakly estrogenic / anti-estrogenic nih.govontosight.aibioscientifica.com | Estrogenic; can form DNA-damaging quinones bioscientifica.comrupahealth.comdutchtest.com |

Distinction from C-16 Hydroxylation Pathway Metabolites

The metabolic fate of estrogens is primarily dictated by hydroxylation at different positions on the steroid molecule, with the main pathways involving the C-2, C-4, and C-16 positions. d-nb.info The formation of 6β-Hydroxyestrone occurs via hydroxylation at the C-6 position, representing a distinct and generally less predominant route compared to C-16 hydroxylation.

Estrogen metabolism largely splits into two major, mutually exclusive pathways that result in either 2-hydroxyestrone (2-OHE1) or 16α-hydroxyestrone (16α-OHE1). oup.com The C-16 hydroxylation pathway, yielding metabolites like 16α-hydroxyestrone, is catalyzed primarily by enzymes of the Cytochrome P450 3A (CYP3A) subfamily, such as CYP3A4, CYP3A5, and CYP3A7. researchgate.netnih.gov Specifically, CYP3A7 shows a high catalytic efficiency for the 16α-hydroxylation of estrone. nih.gov In contrast, the formation of 6β-hydroxy metabolites is also mediated by members of the CYP3A family, but it represents a different enzymatic activity and outcome. nih.govresearchgate.net

Studies on human liver microsomes have shown that while 2-hydroxylation is the dominant metabolic pathway for estradiol and estrone, significant quantities of 6β-hydroxyestradiol are also formed. nih.gov Conversely, the products of 16α-hydroxylation are often found to be quantitatively minor metabolites in these same systems. nih.gov This highlights a key distinction in the metabolic flux between the C-6 and C-16 positions. While both pathways can be catalyzed by similar enzymes, the substrate presentation and specific isoform activities dictate the preference for one hydroxylation site over the other. For instance, research indicates that while CYP3A7 strongly catalyzes the 16α-hydroxylation of estrone, its activity towards the 16α-hydroxylation of 17β-estradiol is very weak. nih.gov

The biological significance of these pathways also differs. The 16α-hydroxyestrone metabolite is known to be a potent estrogenic molecule that can stimulate cell proliferation. researchgate.netnih.gov The ratio of 2-hydroxylated to 16-hydroxylated metabolites is often considered a marker in health research. oup.comhmdb.ca The 6β-hydroxylation pathway, while less studied in this context, represents an alternative metabolic clearance route that diverges from the more prominent and biologically active C-16 pathway.

Table 1: Key Cytochrome P450 (CYP) Enzymes in Estrogen Hydroxylation

| Metabolite | Precursor | Key Enzyme(s) | Pathway |

|---|---|---|---|

| 6β-Hydroxyestrone | Estrone | CYP3A4, CYP3A5, CYP3A7 | C-6 Hydroxylation |

| 2-Hydroxyestrone | Estrone | CYP1A1, CYP1A2, CYP3A4, CYP3A5 | C-2 Hydroxylation |

| 4-Hydroxyestrone | Estrone | CYP1B1, CYP1A2, CYP3A4, CYP3A5 | C-4 Hydroxylation |

| 16α-Hydroxyestrone | Estrone | CYP3A4, CYP3A5, CYP3A7 | C-16 Hydroxylation |

This table summarizes the primary enzymes involved in the major hydroxylation pathways of estrone based on available research. researchgate.netnih.govresearchgate.net

Downstream Metabolic Fates

Following its formation through hydroxylation, 6β-Hydroxyestrone, like other estrogen metabolites, undergoes further biotransformation to facilitate its excretion from the body. These reactions, primarily conjugation, increase the water solubility of the steroid molecules.

Glucuronidation is a major Phase II metabolic pathway for estrogens and their hydroxylated derivatives. nih.gov This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the estrogen metabolite. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

While specific studies on the glucuronidation of 6β-Hydroxyestrone are limited, the general principles of estrogen metabolism suggest it would be a substrate for UGT enzymes. For instance, research has shown that factors that increase the rate of 6β-hydroxyestrone formation can also significantly increase the liver microsomal glucuronidation of its precursors, estradiol and estrone. nih.gov The hydroxyl group at the 6β position, along with the phenolic hydroxyl group at C-3, provides a site for glucuronic acid attachment. The resulting glucuronide conjugate is more polar and readily eliminated from the body, primarily in the urine. drugbank.com

Besides glucuronidation, another important conjugation pathway for estrogens is sulfation. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the estrogen molecule. Estrogens can circulate in the blood as sulfate (B86663) conjugates. drugbank.com It is plausible that 6β-Hydroxyestrone could also be a substrate for sulfation, further enhancing its water solubility and facilitating its excretion. Both glucuronide and sulfate conjugates of various estrogens are found in urine. drugbank.com

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| 6β-Hydroxyestrone | |

| 16α-hydroxyestrone | |

| 2-hydroxyestrone | |

| 4-hydroxyestrone | |

| Estrone | |

| Estradiol | |

| 17β-estradiol | |

| 6β-hydroxyestradiol | |

| Glucuronic acid |

Biological Interactions and Proposed Mechanistic Roles

Estrogen Receptor Interaction and Signaling Pathways

Ligand Binding Dynamics

The biological actions of 6β-hydroxyestrone, like other estrogen metabolites, are largely determined by its interaction with estrogen receptors (ERs), primarily ERα and ERβ. While many endogenous estrogen metabolites show varying degrees of similar binding affinity for both ERα and ERβ, some exhibit preferential binding. nih.gov For instance, D-ring metabolites like 16α-hydroxyestradiol and 16-ketoestrone (B72602) show a preference for ERβ. nih.gov In contrast, estrone (B1671321) (E1) and 2-hydroxyestrone (B23517) have a preferential binding affinity for ERα over ERβ. nih.gov The binding affinity of various estrogen metabolites can differ significantly. For example, 16α-hydroxyestrone has been shown to bind covalently and irreversibly to the estrogen receptor. wikipedia.org

The structural characteristics of estrogen analogs play a crucial role in determining their binding preference for ERα and ERβ. Computational analyses have been employed to understand the structural features that favor the activation of one subtype over the other, which can aid in the design of selective ligands for each receptor. nih.gov

Interactive Data Table: Estrogen Metabolite Receptor Binding Preference

| Estrogen Metabolite | Preferential Binding |

| Estrone (E1) | ERα |

| 2-Hydroxyestrone | ERα |

| 16α-Hydroxyestradiol | ERβ |

| 16-Ketoestrone | ERβ |

Influence on Estrogen Receptor-Mediated Physiological Processes

The interaction of 6β-hydroxyestrone with estrogen receptors can trigger a cascade of physiological processes. Estrogens, in general, enter target cells and bind to estrogen receptors, which then dimerize and translocate to the nucleus to regulate gene transcription by binding to estrogen response elements (EREs). drugbank.com This process can influence the synthesis of various proteins, including sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), and suppress the release of follicle-stimulating hormone (FSH). drugbank.com

Different estrogen metabolites can have varied and even opposing effects. For instance, 2-hydroxyestrone is considered a "good" estrogen metabolite due to its weak estrogenic effects, which are thought to be protective. rupahealth.comunclineberger.org In contrast, 16α-hydroxyestrone is a potent estrogen with strong estrogenic activity and has been associated with an increased risk of certain health conditions. wikipedia.orgrupahealth.comhealthmatters.io The ratio of different metabolites, such as the 2-hydroxyestrone to 16α-hydroxyestrone ratio, is considered a significant marker for assessing hormonal health. unclineberger.orgwisc.edu

Studies on various hydroxylated estrogen metabolites have demonstrated their ability to influence cell proliferation. For example, 4-hydroxyestrone (B23518) and 2-hydroxyestrone have been shown to increase monocyte cell growth at low concentrations and decrease it at high concentrations. clinexprheumatol.org Conversely, 16α-hydroxyestradiol and 4-hydroxyestradiol (B23129) exhibited the opposite effect. clinexprheumatol.org

Consideration of Genomic and Non-Genomic Signaling Pathways

Estrogen signaling is not limited to the classical genomic pathway, which involves the regulation of gene transcription in the nucleus. nih.gov There is also a non-genomic signaling pathway that involves rapid, extranuclear actions of estrogens. nih.govnih.gov This can occur through the localization of nuclear receptors to the plasma membrane or through G protein-coupled estrogen receptors (GPER). nih.govresearchgate.net

Non-genomic signaling can modulate cellular enzyme activity and activate kinase cascades in the cytoplasm, leading to rapid physiological changes within the cell. nih.govresearchgate.net These rapid signaling events can, in turn, influence genomic events, demonstrating a crosstalk between the two pathways. nih.gov For instance, estrogen signaling initiated at the cell membrane can lead to gene transcription. nih.gov The final cellular response to estrogens is often a result of the integration of these genomic and non-genomic signaling events. nih.govnih.gov

Modulation of Cellular and Developmental Processes

General Influence on Cellular Homeostasis and Development

Estrogens and their metabolites play a significant role in cellular homeostasis and development. nih.gov Estrogen synthesis and receptor expression are widespread in various tissues, indicating their importance in numerous physiological processes beyond the reproductive system. ehu.eus The zebrafish model has been instrumental in studying the role of estrogen signaling in the development of various organs, including the kidney, brain, and liver. ehu.eus

The balance of different estrogen metabolites is crucial for maintaining cellular health. An imbalance, such as elevated levels of the potent estrogen metabolite 16α-hydroxyestrone, has been linked to an increased risk of certain diseases. healthmatters.io

Interaction with Cellular Enzyme Systems

The metabolism of estrogens is a complex process involving various enzyme systems, primarily the cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net These enzymes catalyze the hydroxylation of estrogens at different positions, leading to the formation of various metabolites. researchgate.net

CYP1A1 and CYP1A2 are primarily involved in the 2-hydroxylation of estrogens. ajol.info

CYP1B1 catalyzes the 4-hydroxylation of estrogens. researchgate.netnih.gov

CYP3A4 is a key enzyme in the formation of 16α-hydroxyestrone. rupahealth.comnih.gov

The activity of these enzymes can be influenced by various factors, leading to interindividual differences in estrogen metabolism. ajol.info For instance, administration of butylated hydroxyanisole (BHA) in mice was found to significantly increase the formation of 6β-hydroxyestrone. nih.gov

Another important enzyme in estrogen metabolism is 17β-hydroxysteroid dehydrogenase (17β-HSD) , which catalyzes the interconversion of estrone and estradiol (B170435). ebi.ac.ukwikipedia.org

The interaction of estrogen metabolites with other cellular enzymes has also been reported. For example, 4-hydroxyestrone has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in cellular homeostasis. nih.gov

Interactive Data Table: Key Enzymes in 6β-Hydroxyestrone-Related Metabolism

| Enzyme | Function | Related Compound(s) |

| Cytochrome P450 3A4 (CYP3A4) | Catalyzes the formation of 16α-hydroxyestrone. rupahealth.comnih.gov | 16α-hydroxyestrone |

| Cytochrome P450 1B1 (CYP1B1) | Catalyzes the 4-hydroxylation of estrogens. researchgate.netnih.gov | 4-hydroxyestrone |

| 17β-hydroxysteroid dehydrogenase | Interconversion of estrone and estradiol. ebi.ac.ukwikipedia.org | Estrone, Estradiol |

| Butylated hydroxyanisole (BHA) | Induced increased formation of 6β-hydroxyestrone in mice. nih.gov | 6β-hydroxyestrone |

| Protein disulfide isomerase (PDI) | Inhibited by 4-hydroxyestrone. nih.gov | 4-hydroxyestrone |

Analytical Methodologies for Identification and Quantification of 6beta Hydroxyestrone

Advanced Sample Preparation Techniques

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. For 6β-hydroxyestrone, several advanced techniques are employed.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like urine, plasma, and tissue homogenates. lcms.cz The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. specartridge.com

The choice of sorbent material is critical and depends on the physicochemical properties of the analyte. For steroid hormones like 6β-hydroxyestrone, which possess non-polar and non-ionic characteristics, reversed-phase sorbents are often employed. dphen1.com Common sorbents include silica-based materials like C18 and polymer-based sorbents. lcms.cznih.gov A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. lcms.cz Simplified protocols that eliminate the conditioning and equilibration steps have been developed to save time and reduce solvent consumption. lcms.cz

For instance, a study optimizing an SPE method for estrogen metabolites from small urine volumes used Strata C18-E cartridges. The protocol involved conditioning with acetone (B3395972), methanol (B129727), and water, followed by sample loading. The cartridge was then washed with solutions of increasing methanol concentration in water to fractionate different estrogen conjugates and metabolites before eluting the target compounds. nih.gov The bed weight of the sorbent is another important consideration, dictated by the sample volume and complexity. thermofisher.com

Table 1: Example of a General Solid-Phase Extraction (SPE) Protocol

| Step | Description | Common Solvents/Reagents |

|---|---|---|

| 1. Conditioning | Wetting the sorbent to ensure consistent interaction with the sample. specartridge.com | Methanol, Acetonitrile (B52724) specartridge.com |

| 2. Equilibration | Passing a solution similar to the sample matrix (without the analyte) to prepare the sorbent. lcms.cz | Water, Buffer nih.gov |

| 3. Sample Loading | Applying the pre-treated sample to the SPE cartridge. specartridge.com | Diluted and buffered biological fluid (e.g., urine, plasma). lcms.cz |

| 4. Washing | Removing interfering compounds with a solvent that does not elute the analyte. specartridge.com | Aqueous solutions with low percentages of organic solvent. nih.gov |

| 5. Elution | Recovering the analyte with a strong solvent. specartridge.com | Methanol, Acetone, Ethyl Acetate nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE) Principles

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comlongdom.org The principle relies on the analyte's partition coefficient, which describes its distribution between the two phases. celignis.com By selecting an appropriate organic solvent in which 6β-hydroxyestrone is more soluble, it can be efficiently transferred from the aqueous biological matrix (like plasma or urine) to the organic phase, leaving behind more polar, water-soluble impurities. phenomenex.com

The efficiency of LLE can be influenced by several factors, including the choice of solvent, the pH of the aqueous phase, and the addition of salts ("salting out") to decrease the analyte's solubility in the aqueous layer. elementlabsolutions.com While LLE is valued for its simplicity and effectiveness, it can be time-consuming and consume large volumes of organic solvents. phenomenex.comnih.gov To address these drawbacks, microextraction techniques have been developed to reduce solvent usage. phenomenex.com

On-Line Sample Enrichment Strategies

To increase throughput and reduce manual sample handling, on-line sample enrichment strategies have been developed. These automated systems integrate sample preparation directly with the analytical instrument, such as a liquid chromatograph. thermofisher.com On-line solid-phase extraction (on-line SPE) is a common approach where the sample is loaded onto a small pre-column (extraction column) that traps the analyte. nih.govresearchgate.net After a washing step, the analytical flow is switched, and the mobile phase elutes the trapped analyte from the pre-column directly onto the analytical column for separation. nih.gov

These on-line methods offer several advantages, including reduced analysis time, lower risk of contamination, and improved reproducibility. nih.gov For example, a rapid and sensitive assay for 6β-hydroxytestosterone in human hepatocytes utilized an on-line sample enrichment procedure with a BioTrap 500 MS extraction pre-column, achieving a limit of quantitation of 20 ng/ml with a 100 µL injection volume. nih.gov

Derivatization Methods for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). researchgate.net For steroid metabolites like 6β-hydroxyestrone, which contain polar functional groups (hydroxyl and ketone), derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

A common derivatization technique for hydroxyl groups is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. diva-portal.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are frequently used. researchgate.netdiva-portal.org For compounds containing ketone groups, oximation followed by silylation can be employed. nih.gov The selection of the derivatizing agent and reaction conditions (e.g., temperature and time) is optimized to ensure a complete and stable reaction, leading to enhanced sensitivity and improved chromatographic peak shape. researchgate.net Dansylation, using dansyl chloride, is another method used to improve the ionization efficiency of estrogens for mass spectrometry detection. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate 6β-hydroxyestrone from other compounds in the purified extract.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of steroid hormones. diva-portal.org In GC, the derivatized, volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their boiling points and polarity. nih.gov

A specific GC-MS method for determining testosterone (B1683101) and its metabolite, 6β-hydroxytestosterone, demonstrated the separation of these compounds without derivatization on an HP-5MS fused-silica capillary column in under 15 minutes. nih.gov The retention time for 6β-hydroxytestosterone was approximately 13.4 minutes. nih.gov The use of a mass spectrometer as a detector provides high selectivity and specificity, allowing for accurate identification and quantification based on the mass-to-charge ratio of the fragmented ions. nih.gov

Table 2: Research Findings on GC Analysis of a Related Hydroxylated Steroid

| Parameter | Finding for 6β-hydroxytestosterone nih.gov |

|---|---|

| Analytical Method | Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS) |

| Column | HP-5MS fused-silica capillary column |

| Derivatization | Not required |

| Retention Time | Approximately 13.4 minutes |

| Linearity Range | 0.25 to 100 µM |

| Extraction Recovery | >92% |

| Inter-day Precision (RSD) | <5% |

| Accuracy | 94.6% to 104.2% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of various compounds, including steroid metabolites like 6β-Hydroxyestrone. This method offers reproducible and sensitive analysis. nih.govnih.gov For the determination of hydroxylated testosterone metabolites, a category to which 6β-Hydroxyestrone is related, HPLC methods often utilize a C18 column, such as a Zorbax Eclipse XDB-C18 or Supelcosil LC-18. nih.govnih.gov

A common approach involves a gradient elution system. For instance, a one-step linear gradient of methanol in water (from 10% to 60%) can be used to separate testosterone metabolites. nih.gov Another method employs a combination of step gradient and solvent systems with mixtures of acetonitrile, methanol, and water. nih.gov Detection is typically carried out using a UV-Vis detector at a specific wavelength, such as 247 nm or 254 nm. nih.govnih.gov The use of an internal standard, like cortexolone, which shares structural and spectral similarities with the analytes, aids in accurate quantification based on the molar response of the peak area ratio. nih.gov

The sensitivity of HPLC methods can be quite high, with limits of detection (LOD) reaching as low as 1 picomole (pmol) on-column and a limit of quantitation (LOQ) of 4 pmol on-column. nih.gov The precision of these methods is also a key advantage, with intraday repeatability often showing a relative standard deviation of less than 3%. nih.govnih.gov

Table 1: HPLC Method Parameters for Analysis of Related Hydroxylated Steroids

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Supelcosil LC-18 | Zorbax Eclipse XDB-C18 (5 µm, 250- x 4.6-mm i.d.) |

| Mobile Phase | Linear gradient of methanol in water (10%-60%) | Step gradient of acetonitrile, methanol, and water mixtures |

| Detection | UV at 247 nm | UV at 254 nm |

| Internal Standard | Cortexolone | Not specified |

| LOD | 1 pmol | 14 pmol for 6β-hydroxytestosterone |

| LOQ | 4 pmol | Not specified |

| Precision | ~3% intraday RSD | <3% within-day RSD |

| Reference | nih.gov | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering shorter analysis times, higher sensitivity, and requiring smaller sample volumes. google.com This makes it particularly suitable for the analysis of metabolites like 6β-Hydroxyestrone in biological matrices. A UPLC method coupled with tandem mass spectrometry (UPLC/MS/MS) has been developed for the detection of 6β-hydroxytestosterone, a structurally similar compound, in liver microsomes. google.com

These methods typically employ a C18 chromatographic column. google.com The mobile phase often consists of a gradient elution using two solvents, such as 0.1% aqueous formic acid (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). google.com The gradient elution can be completed in a short timeframe, for instance, within 3 minutes. google.com This rapid analysis does not compromise the quality of the results, as the method meets the requirements of methodology validation. google.com

The enhanced sensitivity and efficiency of UPLC make it a valuable tool for measuring the concentration of hydroxylated steroids in various research applications. google.com

Table 2: UPLC Method Parameters for Analysis of a Related Hydroxylated Steroid

| Parameter | Description |

|---|---|

| Instrumentation | UPLC/MS/MS |

| Chromatographic Column | C18 |

| Mobile Phase A | 0.1% aqueous formic acid |

| Mobile Phase B | 0.1% formic acid acetonitrile solution |

| Elution Type | Gradient |

| Total Run Time | 3 minutes |

| Application | Measurement of 6β-hydroxytestosterone concentration in liver microsome incubation samples |

| Reference | google.com |

Mass Spectrometry Detection Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods like HPLC and UPLC to provide highly sensitive and selective detection of compounds such as 6β-Hydroxyestrone.

Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity and selectivity by focusing on a few specific pre-selected ions characteristic of the target compounds. scioninstruments.com Instead of scanning a wide mass range, the mass spectrometer monitors only these specific mass-to-charge ratios (m/z), leading to a better signal-to-noise ratio and more reliable quantification. scioninstruments.com

In the analysis of testosterone and its metabolite, 6β-hydroxytestosterone, a gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS) method has been utilized. nih.gov This method allows for the determination of these compounds in liver microsomal incubates. nih.gov For instance, the retention time for 6β-hydroxytestosterone is approximately 13.4 minutes, with a monitored m/z of 304. nih.gov The selectivity of the mass spectrometer in SIM mode helps to eliminate potential interferences from other metabolites or drugs. nih.gov

Calibration curves for analytes using SIM are typically linear over a significant concentration range. nih.gov The sensitivity of GC-MS-SIM methods can be very high, with detection limits in the picogram (pg) range per injection. nih.gov

Table 3: Example of a GC-SIM-MS Method for a Related Compound

| Parameter | Description |

|---|---|

| Analyte | 6β-hydroxytestosterone |

| Technique | Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS) |

| Monitored Ion (m/z) | 304 |

| Retention Time | ~13.4 min |

| Linear Range | 0.25 to 100 µM |

| Precision (RSD) | < 5% |

| Accuracy | 94.6% to 104.2% |

| Reference | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for the quantitative analysis of compounds in complex mixtures. nih.govproteomics.com.au It involves multiple stages of mass analysis, typically using a triple quadrupole mass spectrometer. proteomics.com.aucuni.cz In an MS/MS experiment, a precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer for detection. proteomics.com.aucuni.cz

This technique has been successfully applied to the analysis of various steroid metabolites. nih.gov For instance, a liquid chromatography/electrospray tandem mass spectrometry (LC/MS/MS) method was developed for the analysis of several hydroxytestosterones, including 6β-hydroxytestosterone. nih.gov The limits of quantification for these metabolites can be in the low nanomolar (nM) range. nih.gov

Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific mode of tandem mass spectrometry. proteomics.com.auembopress.orgwikipedia.org It is a non-scanning technique where the mass spectrometer is set to monitor specific "transitions," which are pairs of precursor and product ion masses. cuni.czsrmatlas.org This targeted approach provides excellent quantitative performance, especially for low-abundance analytes in complex matrices. cuni.czembopress.org

In a typical SRM experiment, a predefined precursor ion and one of its specific fragment ions are selected by the two mass filters of a triple quadrupole instrument and monitored over time. cuni.czembopress.org The combination of the specific precursor/fragment ion pair and the chromatographic retention time creates a highly definitive assay for the target compound. embopress.org This method is widely used for the absolute quantification of various molecules, including peptides, metabolites, and lipids in biological samples. proteomics.com.au

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique used in mass spectrometry, often coupled with HPLC. creative-proteomics.comwikipedia.org It is particularly suitable for the analysis of less polar to nonpolar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized and then ionized through ion-molecule reactions at atmospheric pressure. wikipedia.org

APCI is known for producing singly charged ions, which simplifies the mass spectrum. creative-proteomics.com While it generally produces few fragment ions, this can be advantageous for quantification as it concentrates the ion signal in the molecular ion. creative-proteomics.comresearchgate.net However, the limited fragmentation means less structural information is obtained directly. creative-proteomics.com

This ionization method has been used for the determination of steroids. researchgate.net For instance, pentafluorobenzyl bromide derivatives of estrogens have been analyzed using HPLC-NI-APCI-MS (Negative Ion Atmospheric Pressure Chemical Ionization-Mass Spectrometry). researchgate.net APCI can offer lower limits of quantitation compared to other ionization techniques for certain compounds due to reduced interference from the sample matrix. researchgate.net

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is extensively utilized in the mass spectrometric analysis of estrogen metabolites, including 6β-Hydroxyestrone. researchgate.net This method is particularly advantageous as it typically results in minimal fragmentation of the analyte, preserving the molecular ion for detection. researchgate.net ESI facilitates the transfer of ions from a liquid phase to the gas phase, making it highly compatible with liquid chromatography (LC) systems. nih.gov

For the analysis of estrogens, ESI is commonly operated in the negative ion mode, which promotes the deprotonation of the analyte to form [M-H]⁻ ions. nih.gov However, positive ion mode ([M+H]⁺) can also be used, particularly after derivatization of the estrogen molecule. researchgate.netthermofisher.com Derivatization, for instance with dansyl chloride, can enhance ionization efficiency and thus the sensitivity of the assay. thermofisher.comresearchgate.net

In the context of tandem mass spectrometry (MS/MS), ESI is used to generate the precursor ion of 6β-Hydroxyestrone. This precursor ion is then selected in the first quadrupole of the mass spectrometer and subjected to collision-induced dissociation (CID) to generate specific product ions. researchgate.net The selection of unique precursor-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for the quantification of 6β-Hydroxyestrone, even in complex biological matrices. nih.gov While specific fragmentation patterns for 6β-Hydroxyestrone are not extensively detailed in the literature, the fragmentation of similar estrogens often involves the sequential cleavage of the D and C rings. mdpi.com

Quantitative Performance and Validation Parameters

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. For 6β-Hydroxyestrone, this involves the assessment of several key performance parameters.

Linearity and Calibration Ranges

The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte. nih.gov For the quantification of estrogen metabolites by LC-MS/MS, excellent linearity is consistently reported, with correlation coefficients (R²) typically exceeding 0.99. researchgate.netresearchgate.net

The calibration range for the analysis of estrogens can vary depending on the specific method and the biological matrix being analyzed. For instance, in the analysis of multiple estrogen metabolites, linear ranges from 6.25 to 125 mg/L have been reported. researchgate.net Another study focusing on testosterone and its metabolites demonstrated linearity in the range of 100 to 4000 ng/mL. researchgate.net The wide dynamic range of LC-MS/MS allows for the accurate quantification of 6β-Hydroxyestrone across a broad spectrum of concentrations.

Table 1: Examples of Linearity and Calibration Ranges in Steroid Analysis

| Analyte(s) | Method | Calibration Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Estrogen Metabolites | LC-MS/MS | 6.25 - 125 mg/L | > 0.993 | researchgate.net |

| Testosterone Metabolites | RP-HPLC-MS/MS | 100 - 4000 ng/mL | Not specified | researchgate.net |

| Estrogens | LC-MS/MS | 2 - 500 pg/mL | > 0.99 | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method.

For estrogen metabolites, LC-MS/MS methods offer excellent sensitivity, with LODs and LOQs often in the picogram to nanogram per milliliter range. One study reported an LOQ of 2.50 mg/L and an LOD of 0.0150 mg/L for a suite of estrogen metabolites. researchgate.net Another highly sensitive method for estrogens in serum achieved an LOQ of 1.0 pg/mL or better for all analytes. The empirical determination of LOD and LOQ by analyzing progressively more dilute concentrations of the analyte is often considered more realistic for GC-MS and LC-MS assays than statistical methods.

Table 2: Examples of LOD and LOQ in Steroid Analysis

| Analyte(s) | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Estrogen Metabolites | LC-MS/MS | 0.0150 mg/L | 2.50 mg/L | researchgate.net |

| Estrogens in Serum | LC-MS/MS | Not specified | ≤ 1.0 pg/mL | |

| Testosterone Metabolites | RP-HPLC-MS/MS | Not specified | 20 ng/mL | researchgate.net |

| Hormones in Water | LC-MS/MS | 0.03 - 0.7 ng/L | Not specified |

Accuracy and Precision Assessments (Intra-day and Inter-day)

Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are assessed through intra-day (within the same day) and inter-day (on different days) validation experiments.

LC-MS/MS methods for the analysis of estrogen metabolites consistently demonstrate high accuracy and precision. For instance, one study reported accuracy ranging from 94.6% to 107%, with intra- and inter-assay imprecision (expressed as the coefficient of variation, CV) of less than 5%. researchgate.net Another study on testosterone metabolites showed accuracies between 94.6% and 104.2% and relative standard deviations of less than 5%. A method for estrogens in serum reported intra- and inter-day accuracies of approximately 92–107% with imprecision below 12%. nih.gov

Table 3: Examples of Accuracy and Precision in Steroid Analysis

| Analyte(s) | Method | Accuracy (%) | Precision (CV %) | Source |

|---|---|---|---|---|

| Estrogen Metabolites | LC-MS/MS | 94.6 - 107 | < 5 (Intra- and Inter-day) | researchgate.net |

| Testosterone Metabolites | GC-SIM-MS | 94.6 - 104.2 | < 5 (Intra- and Inter-day) | |

| Estrogens in Serum | µSPE-LC-MS/MS | 92 - 107 | < 12 (Intra- and Inter-day) | nih.gov |

Application in Biological Matrices for Metabolite Profiling

The validated analytical methods are applied to various biological matrices to study the metabolic profile of estrogens, including the formation of 6β-Hydroxyestrone.

Liver and Kidney Microsomal Incubates

Liver and kidney microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, and are widely used in in vitro studies to investigate the metabolism of various compounds.

Studies have shown that 6β-Hydroxyestrone is a metabolite of estrone (B1671321) formed in both liver and kidney microsomes. In hamster liver microsomes, 6β-Hydroxyestrone was identified as one of the major metabolites of estrone. researchgate.net Similarly, kidney microsomes from male hamsters were also found to produce 6β-Hydroxyestrone from estrone. researchgate.net The formation of 6β-hydroxy metabolites is often linked to the activity of CYP3A enzymes. For example, the 6β-hydroxylation of estradiol (B170435) in rat liver microsomes was inhibited by an antibody directed against CYP2B1/2B2. Furthermore, the administration of certain compounds, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), has been shown to significantly increase the formation of 6β-Hydroxyestrone in mouse liver microsomes.

The analysis of metabolites in these microsomal incubations typically involves extraction of the analytes followed by LC-MS/MS analysis to identify and quantify the various metabolic products.

Hepatocyte Cultures

Primary human hepatocyte cultures serve as a valuable in vitro model for studying the hepatic metabolism of xenobiotics and endogenous compounds, including estrogens. These cultures maintain the activity of key drug-metabolizing enzymes, such as cytochrome P450s, allowing for the investigation of metabolic pathways in a controlled environment. The formation of 6β-Hydroxyestrone from its parent compound, estrone, can be investigated by incubating hepatocytes with estrone and subsequently analyzing the cell culture medium for the presence of the metabolite.

Methodologies for analyzing metabolites in hepatocyte culture media often involve a sample preparation step to remove proteins and other interfering substances, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For instance, a study on the metabolism of methyltestosterone (B1676486) in bovine hepatocyte cultures utilized reversed-phase high-performance liquid chromatography (HPLC) for purification, followed by LC-MS and GC-MS for structural identification of the hydroxylated metabolite. nih.gov A similar approach can be applied to study estrone metabolism.

A rapid and sensitive reversed-phase HPLC (RP-HPLC) assay has been described for the determination of 6β-hydroxytestosterone in human hepatocytes. researchgate.net This method utilizes on-line sample enrichment with an extraction pre-column and subsequent gradient separation. Detection is achieved by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) with an atmospheric pressure chemical ionization (APCI) source operating in selected reaction monitoring (SRM) mode. researchgate.net While this method was developed for a testosterone metabolite, its principles are directly applicable to the analysis of 6β-Hydroxyestrone in hepatocyte culture media, given the structural similarity of the analytes. The validation of such a method would typically involve assessing parameters like recovery, limit of quantitation (LOQ), linearity, precision, and accuracy. For example, the reported method for 6β-hydroxytestosterone showed mean recoveries ranging from 101.8% to 104.4% and an LOQ of 20 ng/mL. researchgate.net

Table 1: Illustrative Analytical Parameters for Metabolite Quantification in Hepatocyte Culture Medium (based on a similar compound, 6β-hydroxytestosterone)

| Parameter | Value | Reference |

| Analytical Technique | RP-HPLC-APCI-MS/MS | researchgate.net |

| Extraction | On-line solid-phase extraction | researchgate.net |

| Limit of Quantitation (LOQ) | 20 ng/mL | researchgate.net |

| Linearity Range | 100–4000 ng/mL | researchgate.net |

| Mean Recovery | 101.8–104.4% | researchgate.net |

| Within-day Precision (CV) | 1.5–7.7% | researchgate.net |

| Between-day Precision (CV) | 4.8–7.3% | researchgate.net |

| Within-day Accuracy | 87.7–106.1% | researchgate.net |

| Between-day Accuracy | 98.8–102.5% | researchgate.net |

Urine and Serum Sample Analysis

The analysis of 6β-Hydroxyestrone in urine and serum provides insights into its systemic exposure and excretion. Due to the low concentrations of this metabolite and the complexity of these biological matrices, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroid hormones and their metabolites in urine and serum. nih.govoup.com

For urinary analysis, sample preparation often involves an enzymatic hydrolysis step to deconjugate glucuronidated and sulfated metabolites, followed by extraction and cleanup, for example, by solid-phase extraction (SPE). mdpi.comnih.gov A study detailing the quantification of 27 estrogen-related metabolites in urine utilized a multi-step SPE procedure followed by derivatization and LC-MS/MS analysis. mdpi.com Although 6β-Hydroxyestrone was not explicitly listed among the 27 metabolites, the methodology is comprehensive and could be adapted for its inclusion. Another study developed a GC-MS/MS method for the determination of steroid hormones in urine, which involved the preparation of trimethylsilyl (TMS) derivatives. unito.it This method achieved limits of detection (LOD) and quantification (LOQ) in the low ng/mL range for the targeted steroids. unito.it

For serum analysis, the challenges are similar, with even lower concentrations of metabolites often present. A validated LC-MS/MS method for the simultaneous determination of 19 steroid hormones in human serum and urine reported LODs ranging from 0.11 to 0.35 ng/mL and LOQs from 0.38 to 1.18 ng/mL in serum. mdpi.com This method involved liquid-liquid extraction and, for estrogens, a derivatization step to enhance sensitivity. mdpi.com Another study measuring 15 estrogen metabolites in serum by LC-MS/MS reported the ability to quantify analytes in the high picogram and low nanogram per milliliter range. d-nb.info

Table 2: Representative LC-MS/MS Method Parameters for Steroid Analysis in Human Urine and Serum

| Parameter | Urine | Serum | Reference |

| Analytical Technique | LC-ESI-MS/MS | LC-ESI-MS/MS | mdpi.com |

| Sample Volume | 500 µL | 500 µL | mdpi.com |

| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | mdpi.com |

| Limit of Detection (LOD) | 0.04–0.28 ng/mL | 0.11–0.35 ng/mL | mdpi.com |

| Limit of Quantitation (LOQ) | 0.14–0.92 ng/mL | 0.38–1.18 ng/mL | mdpi.com |

| Recovery | 80–120% | 80–120% | mdpi.com |

| Intra-day Variation (CV) | 0–21.7% | 0–21.7% | mdpi.com |

| Inter-day Variation (CV) | 0.16–11.5% | 0.16–11.5% | mdpi.com |

It is important to note that while these methods demonstrate the capability to analyze a broad range of steroid metabolites, specific validation for 6β-Hydroxyestrone, including its unique mass transitions and chromatographic behavior, would be necessary for its accurate quantification. The use of stable isotope-labeled internal standards for 6β-Hydroxyestrone would be crucial for achieving the highest accuracy and precision.

Laboratory Synthesis and Biotransformation Methods for 6beta Hydroxyestrone

Chemical Synthesis Approaches

Chemical synthesis provides a controlled and reproducible means of producing 6β-hydroxyestrone and its derivatives. Methodologies have been developed to introduce isotopic labels for tracer studies and to control the stereochemistry of the hydroxyl group at the C-6 position.

Isotopically labeled compounds are invaluable tools in drug discovery and metabolic research, often serving as internal standards for quantification in mass spectrometry. x-chemrx.com The synthesis of deuterium-labeled 6β-hydroxyestrone is crucial for its use as an analytical internal standard in gas chromatography-mass spectrometry (GC-MS). nih.gov

Methods for preparing deuterated steroid analogs often involve either incorporating deuterium-containing starting materials or employing late-stage hydrogen-deuterium exchange reactions. x-chemrx.comprinceton.edu A common strategy applicable to steroids involves the preparation of a labeled isopropenyl anion from commercially available deuterated acetone (B3395972), which is then used in the synthesis pathway. nih.gov Another approach is the use of hydrogen-deuterium exchange reactions on a suitable precursor, followed by reductive deuteration. nih.gov

While a specific synthesis for deuterated 6β-hydroxyestrone is not detailed in the reviewed literature, analogous methods for related steroids have been established. For instance, the synthesis of 6β-hydroxycortisol-d5 and 6β-hydroxytestosterone-d4 has been successfully achieved. nih.gov The general method involves the ultraviolet (UV) irradiated autoxidation at the C-6 position of a 3-ethyl-3,5-dienol ether derivative of the deuterated steroid precursor. nih.gov This approach yields a mixture of 6β- and 6α-epimers, which can then be separated chromatographically. nih.gov Modern techniques like flow chemistry are also being developed to improve the efficiency, cost-effectiveness, and regioselectivity of isotope-labeling reactions. x-chemrx.com

Table 1: General Strategies for Deuterium (B1214612) Labeling of Steroids

| Method | Description | Example Application | Citation |

|---|---|---|---|

| Labeled Starting Material | Synthesis begins with a commercially available, isotopically enriched precursor. | Preparation of a labeled isopropenyl anion from deuterated acetone for cortisol synthesis. | nih.gov |

| Hydrogen-Deuterium Exchange | The steroid precursor undergoes exchange reactions with a deuterium source (e.g., NaOD in MeOD). | Preparation of cortisol-d4 from cortisone (B1669442) via hydrogen-deuterium exchange followed by reductive deuteration. | nih.gov |

| Late-Stage Isotopic Exchange | Direct exchange of hydrogen for deuterium on a complex molecule, often catalyzed. | Raney nickel-catalyzed hydrogen isotopic exchange (HIE) in a continuous flow process for pharmaceuticals. | x-chemrx.com |

| UV-Irradiated Autoxidation | Oxidation of a dienol ether derivative of a deuterated steroid at the C-6 position. | Synthesis of 6β-hydroxy-[1,1,19,19,19-2H5]cortisone from a deuterated cortisone derivative. | nih.gov |

Achieving stereoselectivity at the C-6 position is a key challenge in the chemical synthesis of 6β-hydroxyestrone. The spatial orientation of the hydroxyl group (β or α) significantly influences the biological properties of the molecule.

Several methods have been explored to favor the formation of the 6β-hydroxy epimer over the 6α-hydroxy epimer. One effective technique is the UV-irradiated autoxidation of 3-ethyl-3,5-dienol ether derivatives of steroids. In the synthesis of labeled 6β-hydroxycortisone, this method resulted in a mixture of 6β- and 6α-epimers in a favorable 4:1 ratio. nih.gov

The choice of reducing agent when starting from a 6-keto steroid precursor is also critical for stereocontrol. For example, in the synthesis of 6-hydroxy analogues of castasterone, reduction with sodium borohydride (B1222165) in methanol (B129727) predominantly yielded the 6β-epimer, whereas reduction with sodium in ethanol (B145695) mainly produced the 6α-hydroxy stereoisomer. nih.gov This demonstrates that the reaction conditions can be tuned to selectively generate the desired epimer. Following these reactions, the epimers can be separated and purified using techniques like thin-layer chromatography (TLC) or column chromatography. nih.govnih.gov

Table 2: Methods for Stereoselective Hydroxylation at C-6 of Steroids

| Method | Reagents/Conditions | Product Ratio (β:α) | Target Steroid | Citation |

|---|---|---|---|---|

| Autoxidation of Dienol Ether | UV irradiation | 4 : 1 | Cortisone | nih.gov |

| Reduction of 6-Keto Precursor | Sodium borohydride in methanol | Mainly 6β-epimer | Castasterone | nih.gov |

| Reduction of 6-Keto Precursor | Sodium in ethanol | Mainly 6α-epimer | Castasterone | nih.gov |

Deuterated Analog Synthesis for Isotopic Labeling Applications

Microbial Biotransformation

Microbial biotransformation offers a powerful alternative to chemical synthesis for producing hydroxylated steroids. This approach leverages the enzymatic machinery of microorganisms, such as fungi, to perform highly specific and stereoselective hydroxylation reactions that can be difficult to achieve through conventional chemistry.

Various fungal species are known to hydroxylate steroids at different positions. researchgate.net The fungus Mortierella alpina has been reported to convert estrogens into 6β-estradiol. researchgate.net

A specific strain of Fusarium moniliforme (IH4), isolated from soil, has demonstrated notable enzymatic capabilities for hydroxylating a range of estrogens. nih.govebi.ac.uk While this strain transformed estrone (B1671321) and estradiol (B170435) primarily into their 15α-hydroxy derivatives, it successfully converted estradiol 3-methyl ether into the corresponding 6β-hydroxy derivative. nih.govebi.ac.uk The efficiency of these transformations is highly dependent on the nutritional conditions of the fungus, with maximal yields often obtained in specific growth media such as Czapek solution supplemented with yeast extract. nih.gov It is also important to note that there is a remarkable strain specificity in these conversions; among 13 strains of F. moniliforme and Gibberella fujikuroi tested, only two showed substantial hydroxylating activity. nih.gov

The hydroxylation of steroids by microorganisms is catalyzed by specific enzymes, most of which are confined within the mycelia of the fungi. nih.gov These enzymes exhibit a high degree of regioselectivity and stereoselectivity, directing the hydroxyl group to a specific carbon atom and in a specific spatial orientation.

The enzymes responsible for these reactions are typically cytochrome P450 (CYP) monooxygenases. In humans, the 6β-hydroxylation of many steroids, including progesterone (B1679170) and testosterone (B1683101), is primarily catalyzed by the CYP3A4 enzyme. mdpi.comresearchgate.net Human liver microsomes have been shown to form 6β-hydroxyestrone from estrone, a reaction in which CYP3A4 and CYP3A5 play a dominant role. nih.gov While the specific microbial enzymes may differ from their human counterparts, they belong to the same functional class and perform analogous regio- and stereoselective hydroxylations. The specificity of these microbial enzymes allows for the targeted production of metabolites like 6β-hydroxyestrone, often with high purity and yield, avoiding the complex mixtures that can result from chemical synthesis. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 6β-Hydroxyestrone |

| Estrone |

| Estradiol |

| 6α-Hydroxyestrone |

| 6β-Hydroxycortisone |

| 6α-Hydroxycortisone |

| 6β-Hydroxytestosterone |

| 15α-Hydroxyestrone |

| Estradiol 3-methyl ether |

| 6β-Estradiol |

| Progesterone |

| Testosterone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.